molecular formula C23H19FN2O2S B2572009 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine CAS No. 895642-18-9

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine

Cat. No.: B2572009
CAS No.: 895642-18-9
M. Wt: 406.48
InChI Key: WMONCUJRQSVPPY-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine is a complex organic compound that features a quinoline core structure substituted with benzenesulfonyl and 4-fluorophenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and 4-fluorophenylmethyl groups through nucleophilic substitution and sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to maintain precise control over reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the quinoline core may participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-6-methylquinolin-4-amine
  • 3-(benzenesulfonyl)-N-[(4-bromophenyl)methyl]-6-methylquinolin-4-amine
  • 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-6-methylquinolin-4-amine

Uniqueness

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine is unique due to the presence of the 4-fluorophenyl group, which can influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-16-7-12-21-20(13-16)23(26-14-17-8-10-18(24)11-9-17)22(15-25-21)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMONCUJRQSVPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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